molecular formula C23H39N3O2 B6009898 1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol

1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol

Cat. No. B6009898
M. Wt: 389.6 g/mol
InChI Key: DOHDNOJEBZQTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is used in the treatment of hypertension, heart failure, and angina. It was first developed in the 1980s by the pharmaceutical company Searle and was approved for use in the United States in 1995. Since then, it has become a widely used medication due to its effectiveness and relatively low side-effect profile.

Mechanism of Action

Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and cardiac output. It also has alpha-adrenergic blocking properties, which dilates blood vessels and reduces peripheral resistance. This combination of effects results in a reduction in blood pressure and an improvement in cardiac function.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces the activity of the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. It also reduces the production of reactive oxygen species, which can cause damage to cells and tissues. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain medical conditions.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for investigating the effects of beta-blockers on various physiological systems. However, it also has some limitations, including its non-selective nature, which can lead to off-target effects and potential toxicity in certain situations.

Future Directions

There are several future directions for research on 1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its use in combination therapy with other medications, such as ACE inhibitors and diuretics, for the treatment of heart failure and hypertension. Finally, there is ongoing research into the development of more selective beta-blockers that may have fewer side effects and a more targeted mechanism of action.

Synthesis Methods

The synthesis of 1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol involves several steps, including the reaction of 2-chloro-1-(cycloheptylamino)methylbenzene with 4-ethyl-1-piperazinecarboxylic acid, followed by the reaction of the resulting intermediate with 3-(2-hydroxy-3-isopropylaminopropoxy)phenol. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

Carvedilol has been extensively studied in the scientific community due to its potential therapeutic benefits in a variety of medical conditions. One area of research has focused on its use in the treatment of heart failure, where it has been shown to improve cardiac function and reduce mortality rates. Other studies have investigated its use in the treatment of hypertension, where it has been shown to reduce blood pressure and improve endothelial function.

properties

IUPAC Name

1-[3-[(cycloheptylamino)methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O2/c1-2-25-12-14-26(15-13-25)18-22(27)19-28-23-11-7-8-20(16-23)17-24-21-9-5-3-4-6-10-21/h7-8,11,16,21-22,24,27H,2-6,9-10,12-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHDNOJEBZQTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNC3CCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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